2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide
CAS No.: 1040657-32-6
Cat. No.: VC11944555
Molecular Formula: C17H15FN4O3S3
Molecular Weight: 438.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040657-32-6 |
|---|---|
| Molecular Formula | C17H15FN4O3S3 |
| Molecular Weight | 438.5 g/mol |
| IUPAC Name | 2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(5-fluoro-2-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C17H15FN4O3S3/c1-10-4-5-11(18)7-12(10)21-14(23)9-27-17-20-8-13(16(19)22-17)28(24,25)15-3-2-6-26-15/h2-8H,9H2,1H3,(H,21,23)(H2,19,20,22) |
| Standard InChI Key | HFPCCLUYNIEOKT-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)F)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3 |
| Canonical SMILES | CC1=C(C=C(C=C1)F)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3 |
Introduction
The compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide is a synthetic organic molecule with potential applications in medicinal chemistry. This article provides an in-depth analysis of its chemical structure, properties, synthesis, and potential biological activities based on available research.
Synthesis and Characterization
3.1 Synthesis
The synthesis of this compound typically involves:
-
Formation of the Pyrimidine Core: Starting with thiophene derivatives, sulfonation is performed to introduce the thiophene-sulfonyl group.
-
Linkage Formation: The pyrimidine ring is functionalized with a sulfanyl group, which is then used to attach the acetamide moiety.
-
Final Substitution: The N-group on the acetamide is substituted with a fluorinated aromatic ring to enhance bioactivity.
3.2 Characterization Techniques
The compound is characterized using:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical shifts corresponding to functional groups.
-
Mass Spectrometry (MS): For molecular weight confirmation.
-
X-ray Crystallography (if applicable): To determine the three-dimensional structure.
Comparative Data Table
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 408.43 g/mol |
| Functional Groups | Amino, Sulfonyl, Fluoroaromatic |
| Potential Biological Targets | Enzymes (e.g., COX, LOX), Kinases |
| Synthesis Complexity | Moderate |
| Analytical Techniques Used | NMR, MS, LC-MS |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume